Cas no 522-00-9 (10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-)

522-00-9 structure
Nombre del producto:10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-
10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- 10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-
- dibu
- N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine
- profenamine
- Ethopromazine
- ethopropazine
- Parkin
- Parsidol
- Parsitan
- Phenopropazine
- Profenaminum
- Prophenamine
- Prophenaminum
- SCHEMBL34045
- Ethapropazine
- W-483
- CHEBI:313639
- Pardisol (Salt/Mix)
- Prodictazin (Salt/Mix)
- BPBio1_000879
- EN300-18530982
- Parphezein (Salt/Mix)
- NINDS_000061
- Profenamine [INN:BAN]
- Prestwick1_000840
- Spectrum4_000548
- Etopropezina
- RP-3356
- PROFENAMINE [WHO-DD]
- Parsotil
- PHENOTHIAZINE, 10-(2-(DIETHYLAMINO)PROPYL)-
- Prestwick0_000840
- KBio2_003863
- KBio3_001238
- Isothazine
- NS00006829
- SDCCGSBI-0051378.P004
- SBI-0051378.P003
- diethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
- Aethopropropazin
- SR-05000001626
- Spectrum_000815
- (+/-)-PROFENAMINE
- Isothiazine
- 10-(2-(DIETHYLAMINO)PROPYL)PHENOTHIAZINE
- Dibutil (Salt/Mix)
- NCIOpen2_008174
- SKF 2538
- BRD-A16311756-003-01-0
- Prestwick2_000840
- Spectrum5_001592
- 10H-Phenothiazine-10-ethanamine, N,N-diethyl-.alpha.-methyl-
- KBio1_000061
- Profenamina [Italian]
- L001334
- N,N-Diethyl-1-(10H-phenothiazin-10-yl)-2-propanamine #
- SPBio_002720
- DTXSID2023018
- Phenoprozine
- 522-00-9
- FT-0697105
- Profenamine (INN)
- Profenamina
- CHEMBL1206
- Isopthazine
- BDBM8958
- GTPL7181
- AB00053474_04
- SPBio_001047
- DB00392
- Phenothiazine, 10-[2-(diethylamino)propyl]-
- Prestwick3_000840
- N,N-Diethyl-.alpha.-methyl-10H-phenothiazine-10-ethanamine
- UNII-7WI4P02YN1
- IDI1_000061
- BSPBio_002018
- N,N-Diethyl-alpha-methyl-10H-phenothiazine-10-ethanamine
- 10-(2-Diethylaminopropyl)phenothiazine
- 10-[2-DIETHYLAMINOPROPYL]PHENOTHIAZINE
- Lysivane (Salt/Mix)
- 10-(2-(Diethylamino)propyl)-phenothiazin
- NCGC00178860-10
- Isotazin
- SR-05000001626-4
- N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
- N,N-Diethyl-1-(10H-phenothiazin-10-yl)-2-propanamine
- SC-2538
- SC 2538
- 10-[2-(Diethylamino)-1-Propyl]phenothiazine
- Profenaminum [INN-Latin]
- BSPBio_000799
- ETHOPROPAZINE [MI]
- Fenpropazina
- Prodierazine
- Rodipal
- Athopropazin
- KBio2_006431
- 10-[2-(Diethylamino)propyl]phenothiazine
- (+/-)-ETHOPROPAZINE
- Fempropazine
- W 483
- RP 3356
- (.+/-.)-Profenamine
- Parfezine
- KBio2_001295
- AB00053474
- Q7247908
- 7WI4P02YN1
- 2-Diethylamino-1-propyl-N-dibenzoparathiazine
- Spectrum3_000429
- KBioGR_001215
- DivK1c_000061
- Spectrum2_000984
- PROFENAMINE [INN]
- EINECS 208-320-4
- Profenamina [INN-Spanish]
- KBioSS_001295
- AKOS040753613
- 10H-Phenothiazine-10-ethanamine, N,N-diethyl-alpha-methyl-
- D08426
- ETHOPROPAZINE [VANDF]
- Athapropazine
- NCGC00178860-03
- 10-[2-(Diethylamino)-2-methylethyl]phenothiazine
- N,N-diethyl-1-phe-nothiazin-10-yl-propan-2-amine
- phenothiazine, 10-(2-diethylaminopropyl)-
- BRD-A16311756-003-08-5
- BRD-A16311756-003-09-3
-
- Renchi: InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3
- Clave inchi: CDOZDBSBBXSXLB-UHFFFAOYSA-N
- Sonrisas: CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Atributos calculados
- Calidad precisa: 312.16600
- Masa isotópica única: 312.166
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 5
- Complejidad: 322
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 31.8A^2
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Xlogp3: nothing
Propiedades experimentales
- Denso: 1.1070 (rough estimate)
- Punto de fusión: 53-55°
- Punto de ebullición: 430.1°Cat760mmHg
- Punto de inflamación: 213.9°C
- índice de refracción: 1.5800 (estimate)
- PSA: 31.78000
- Logp: 5.08460
10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18530982-1g |
522-00-9 | 1g |
$728.0 | 2023-09-18 | |||
Enamine | EN300-18530982-0.1g |
522-00-9 | 0.1g |
$640.0 | 2023-09-18 | |||
Enamine | EN300-18530982-2.5g |
522-00-9 | 2.5g |
$1428.0 | 2023-09-18 | |||
Enamine | EN300-18530982-10g |
522-00-9 | 10g |
$3131.0 | 2023-09-18 | |||
Enamine | EN300-18530982-5g |
522-00-9 | 5g |
$2110.0 | 2023-09-18 | |||
Enamine | EN300-18530982-0.05g |
522-00-9 | 0.05g |
$612.0 | 2023-09-18 | |||
Enamine | EN300-18530982-0.25g |
522-00-9 | 0.25g |
$670.0 | 2023-09-18 | |||
Enamine | EN300-18530982-0.5g |
522-00-9 | 0.5g |
$699.0 | 2023-09-18 |
10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl- Literatura relevante
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
522-00-9 (10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-) Productos relacionados
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